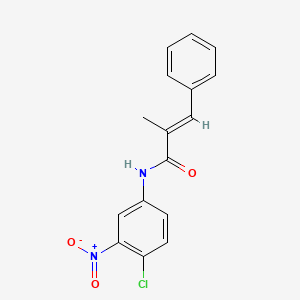

![molecular formula C15H10ClN3O5S B4622803 4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid CAS No. 532950-00-8](/img/structure/B4622803.png)

4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, illustrates the utility of multireactive building blocks in creating diverse heterocyclic structures. This compound serves as a starting material in heterocyclic oriented synthesis, leading to various nitrogenous cycles through immobilization on Rink resin, chlorine substitution, reduction of nitro groups, and cyclization, highlighting the synthetic versatility of chloro-nitrobenzoic acid derivatives (Křupková et al., 2013).

Molecular Structure Analysis

Studies on 2-chloro-4-nitrobenzoic acid and its molecular salts have elucidated the importance of halogen bonds in crystal stabilization. These salts, synthesized through a crystal engineering approach, reveal the role of charge-assisted acid···pyridine/amine heterosynthon and halogen bonds in determining the crystal structures of molecular salts and cocrystals, providing insights into the molecular structure of chloro-nitrobenzoic acid derivatives (Oruganti et al., 2017).

Chemical Reactions and Properties

The reactivity of similar compounds, such as 4-(2,4,6-trinitroanilino)benzoic acid, underscores the potential for creating hydrogen-bonded networks and the influence of aromatic ring systems on molecular conformation. This specific reaction forms a two-dimensional hydrogen-bonded network, demonstrating the chemical reactivity and potential for network formation in chloro-nitrobenzoic acid derivatives (Smith et al., 2007).

Physical Properties Analysis

The synthesis and characterization of novel mesogenic benzoic acids with large branches, including studies on liquid crystalline properties and crystal structure analyses, highlight the physical properties of benzoic acid derivatives. These compounds exhibit high-temperature liquid crystalline behavior, providing valuable information on the physical properties of related chloro-nitrobenzoic acid compounds (Weissflog et al., 1996).

Chemical Properties Analysis

Research on the utility of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization processes sheds light on the chemical properties of benzoic acid derivatives. The study of cocrystals with halo and nitro-substituted aromatic compounds reveals the role of hydrogen bonding in the crystallization process, which is pertinent to understanding the chemical properties of 4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid (Smith et al., 1997).

Applications De Recherche Scientifique

Solid-State Chemistry and Crystal Engineering

A study highlights the versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid in solid-state chemistry. By synthesizing a series of molecular salts with pyridyl and benzoic acid derivatives, researchers have demonstrated the importance of halogen bonds in the stabilization of crystal structures. This case study provides insight into how substitutions on the benzoic acid moiety, similar to 4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, can influence molecular interactions and crystal packing, with potential applications in the design of new materials and pharmaceuticals (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Antiparasitic Properties

Research on benzothiazoles and their anthranilic acid derivatives, including compounds with structural similarities to 4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, has explored their antiparasitic properties. One study found that these compounds exhibit promising antiproliferative activity against parasites like Leishmania infantum and Trichomonas vaginalis. Such findings suggest potential applications of related compounds in developing new antiparasitic agents (Delmas et al., 2002).

Material Science and Polymer Technology

In the field of material science, substituted benzoic acids have been used as dopants for polyaniline, enhancing its electrical conductivity. This suggests that derivatives of benzoic acid, such as 4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, could be explored for similar applications in the development of conductive polymers and materials (Amarnath & Palaniappan, 2005).

Heterocyclic Chemistry

Research involving 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural features reminiscent of the target molecule, has shown its utility as a building block in heterocyclic chemistry. It serves as a starting material for synthesizing various heterocyclic scaffolds, indicating that similarly structured compounds could be valuable in designing diverse heterocyclic molecules for pharmaceuticals or materials science (Křupková, Funk, Soural, & Hlaváč, 2013).

Multi-component Crystals

The study of multi-component crystals involving substituted benzoic acids explores the formation of co-crystals and organic salts, providing insights into solid-state proton transfer mechanisms. This research underscores the potential of 4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid and similar compounds in the development of new crystalline materials with tailored properties (Seaton, Munshi, Williams, & Scowen, 2013).

Propriétés

IUPAC Name |

4-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O5S/c16-12-7-10(19(23)24)5-6-11(12)13(20)18-15(25)17-9-3-1-8(2-4-9)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHZTZRUZJUWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366891 | |

| Record name | STK102591 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[(2-Chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid | |

CAS RN |

532950-00-8 | |

| Record name | STK102591 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

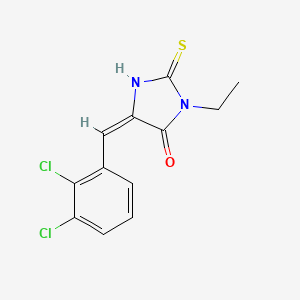

![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)

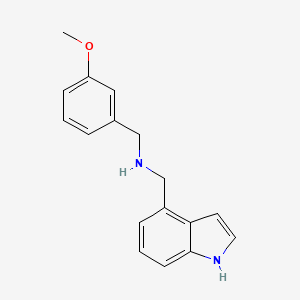

![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)